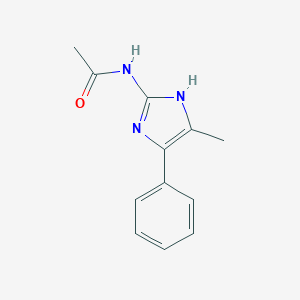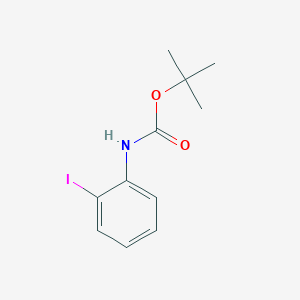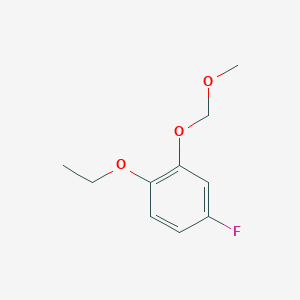
1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene
描述
1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene, also known as EFMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EFMB is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C11H13FO3.
作用机制
The mechanism of action of 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene is not fully understood. However, studies have shown that 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has been found to exhibit low toxicity in vitro and in vivo studies. However, further studies are needed to determine its long-term effects on human health. 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has been found to exhibit antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer cells. 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has also been found to inhibit the growth of bacteria and fungi.
实验室实验的优点和局限性
The advantages of using 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene in lab experiments include its low toxicity, ease of synthesis, and potential applications in various fields. However, the limitations of using 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene include its limited solubility in water and its potential for degradation over time.
未来方向
For the study of 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene include investigating its potential as an anticancer agent, exploring its applications in material science and organic synthesis, and determining its long-term effects.
科学研究应用
1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has been found to exhibit antitumor activity and is being studied as a potential anticancer agent. 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has also been used as a building block in the synthesis of novel organic compounds with potential pharmaceutical applications. In material science, 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has been used as a precursor in the synthesis of functional materials such as liquid crystals and polymers.
属性
CAS 编号 |
167683-96-7 |
|---|---|
产品名称 |
1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene |
分子式 |
C10H13FO3 |
分子量 |
200.21 g/mol |
IUPAC 名称 |
1-ethoxy-4-fluoro-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C10H13FO3/c1-3-13-9-5-4-8(11)6-10(9)14-7-12-2/h4-6H,3,7H2,1-2H3 |
InChI 键 |
MNAIGCPVLHLOBM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)F)OCOC |
规范 SMILES |
CCOC1=C(C=C(C=C1)F)OCOC |
同义词 |
Benzene, 1-ethoxy-4-fluoro-2-(methoxymethoxy)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

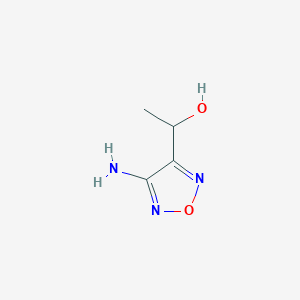
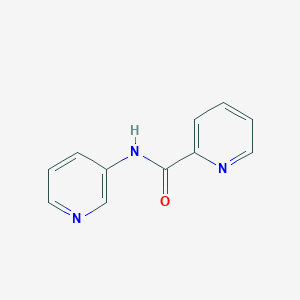
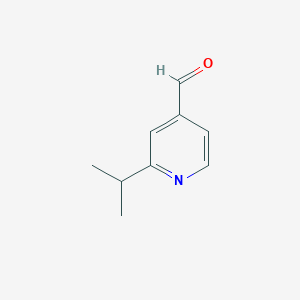
![1-(Benzo[d]oxazol-2-yl)ethanamine](/img/structure/B62965.png)
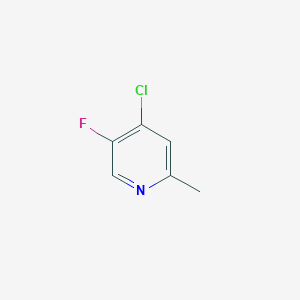
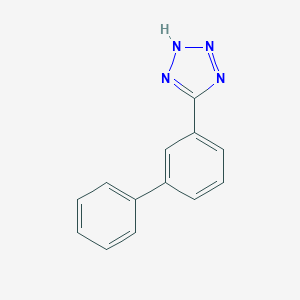
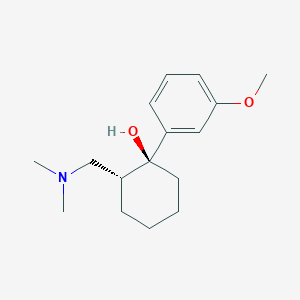

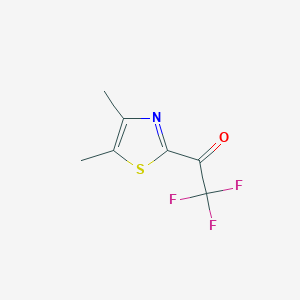
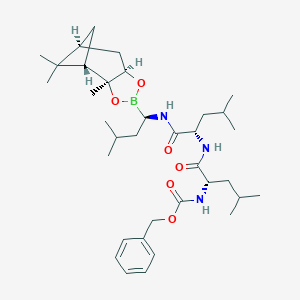
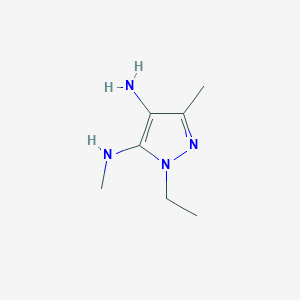
![2-[(4-Chlorophenyl)thio]nicotinamide](/img/structure/B62982.png)
